Lanthanum(III) acetylacetonate hydrate
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Overview
Description
Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate is a coordination compound involving lanthanum, a rare-earth element, and a ligand derived from 4-oxopent-2-enoic acid Lanthanum is known for its unique properties, including its ability to form stable complexes with various ligands
Scientific Research Applications
Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate has several scientific research applications:
Mechanism of Action
Target of Action
Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate, a lanthanum-based compound, primarily targets the cells controlling skeletal remodeling . It has the potential to treat bone resorption disorders such as osteoporosis by eliciting a bone-building response . Additionally, it has been shown to trigger systemic endocytosis in plants, suggesting a role in plant growth and development .
Mode of Action
The compound interacts with its targets by forming insoluble complexes that pass through the gastrointestinal (GI) tract unabsorbed . This interaction reduces the absorption of dietary phosphate, thereby lowering serum phosphate levels . In plants, lanthanum(3+);(Z)-4-oxopent-2-en-2-olate triggers systemic endocytosis from leaves to roots .
Biochemical Pathways
The compound affects the biochemical pathways related to bone remodeling and phosphate absorption . It also impacts the accumulation of mineral elements and the development of roots in plants . In DNA structures, it can mediate B-to-Z transition, which is sensitive to the sequence and structure of the DNA .
Pharmacokinetics
The oral bioavailability of lanthanum is low, with the small absorbed fraction being excreted predominantly in bile . Less than 2% is eliminated by the kidneys . Plasma exposure and pharmacokinetics have been shown to be similar in healthy human volunteers and patients with chronic kidney disease . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are less than 3 pg/mL .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in serum phosphate in patients with end-stage renal disease . In plants, it induces systemic endocytosis, impacting the accumulation of mineral elements and root development . In DNA structures, it can induce a B-to-Z transition .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, in plants, the effects of lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can be influenced by the presence of other elements in the environment . In the human body, factors such as the presence of other medications can affect the compound’s absorption and efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate has been shown to interact with DNA structures, inducing a B-to-Z transition in self-assembled Y-shaped branched DNA structures . This transition is sensitive to the sequence and structure of the DNA, suggesting that Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate may interact with specific enzymes, proteins, and other biomolecules in a sequence-dependent manner .
Cellular Effects
It has been observed that the compound can induce conformational changes in DNA structures, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate involves its interaction with DNA structures. It has been suggested that the compound binds to the major and minor grooves of DNA, stabilizing the Z-conformation . This could potentially lead to changes in gene expression and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lanthanum(III) acetylacetonate hydrate typically involves the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with the ligand precursor under controlled conditions. One common method is to dissolve lanthanum nitrate hexahydrate in water and then add the ligand precursor, 4-oxopent-2-enoic acid, under stirring. The reaction mixture is then heated to promote the formation of the coordination complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states or other reduced forms.
Substitution: The ligand in the coordination complex can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by adjusting the pH and temperature of the reaction mixture
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lanthanum oxide, while reduction may produce lanthanum hydride or other reduced species. Substitution reactions can result in the formation of new coordination complexes with different ligands .
Comparison with Similar Compounds
Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can be compared with other similar compounds, such as:
Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate: Similar in structure but with different ligands.
Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate: Another lanthanum coordination complex with distinct properties.
Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate: A related compound with different oxidation states or coordination environments
Properties
CAS No. |
64424-12-0 |
---|---|
Molecular Formula |
C15H21LaO6 |
Molecular Weight |
436.23 g/mol |
IUPAC Name |
lanthanum(3+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI Key |
HDIBUQNJDKISLA-UHFFFAOYSA-K |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |
solubility |
not available |
Origin of Product |
United States |
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